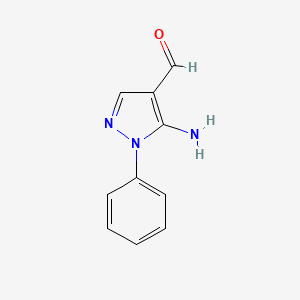

5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde

Descripción

5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a phenyl group at position 1, an aldehyde group at position 4, and an amino substituent at position 4. Its structural features—such as the aldehyde and amino groups—enable diverse reactivity, including condensation reactions to form Schiff bases or annulated heterocycles, which are critical in drug discovery .

Crystallographic studies (e.g., using SHELX and Mercury software) confirm its planar pyrazole ring and intermolecular hydrogen bonding involving the amino and aldehyde groups, which influence its stability and reactivity . The compound’s utility as a building block is underscored by its role in synthesizing chromeno-pyrazolo-pyridines and other bioactive heterocycles .

Propiedades

IUPAC Name |

5-amino-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPJWTSHVKOZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80490728 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80490728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62564-91-4 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62564-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80490728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

Aryl hydrazines (e.g., phenylhydrazine) react with (ethoxymethylene)malononitrile in ethanol or trifluoroethanol under reflux (4–24 hours) to form 5-amino-1-arylpyrazole-4-carbonitriles via a regioselective cyclization (Scheme 1). The reaction proceeds through nucleophilic attack of the hydrazine’s terminal nitrogen on the electrophilic carbon of the enamine, followed by cyclization and elimination of ethanol.

Scheme 1 : Generalized synthesis of 5-amino-1-arylpyrazole-4-carbonitriles.

Aryl hydrazine + (ethoxymethylene)malononitrile

→ 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (47–93% yield)

Oxidation of 5-Amino-1-phenyl-1H-pyrazole-4-methanol

A viable alternative involves oxidizing a hydroxymethyl precursor to the aldehyde. This method parallels the synthesis of 1H-pyrazole-4-carboxaldehyde from (1H-pyrazol-4-yl)methanol using manganese(IV) oxide (MnO₂) in acetone.

Synthetic Procedure

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-methanol :

The hydroxymethyl intermediate can be prepared by reducing the corresponding ester or nitrile. For example, lithium aluminum hydride (LiAlH₄) reduction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (from Method 1) would yield the alcohol, though this step requires empirical validation.Oxidation to Aldehyde :

Treatment of the alcohol with MnO₂ in acetone at 60°C for 4 hours affords the aldehyde (52–68% yield after purification).

Key Reaction :

5-Amino-1-phenyl-1H-pyrazole-4-methanol + MnO₂

→ 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde

Challenges and Considerations

- Over-oxidation : Prolonged reaction times may oxidize the aldehyde to a carboxylic acid.

- Purification : Column chromatography (e.g., silica gel with dichloromethane/methanol gradients) is essential to isolate the aldehyde.

Direct Formylation During Pyrazole Synthesis

The Vilsmeier-Haack reaction offers a route to introduce the aldehyde group in situ during pyrazole ring formation. This method involves formylation of a pre-formed pyrazole or a precursor.

Vilsmeier-Haack Formylation

Reaction Setup :

The amino group at position 5 can act as a directing group, facilitating electrophilic substitution at position 4. Treatment with a Vilsmeier reagent (POCl₃/DMF) generates the formyl group directly.Example :

Häufel & Breitmaier (1974) synthesized 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde via formylation, though specifics for the non-methylated analogue remain unclear.

Limitations :

- Regioselectivity must be controlled to avoid formylation at other positions.

- Harsh conditions (e.g., POCl₃) may degrade sensitive functional groups.

Comparative Analysis of Methods

Structural and Spectroscopic Characterization

Successful synthesis requires validation via:

Análisis De Reacciones Químicas

Types of Reactions

5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-amino-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Industry: It is used in the development of agrochemicals and dyes

Mecanismo De Acción

The mechanism of action of 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also function as a receptor antagonist, blocking the binding of natural ligands to their receptors and inhibiting signal transduction pathways .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects: The amino group at position 5 in the target compound enhances nucleophilicity, facilitating condensation reactions (e.g., with chromanones to form fused systems) . In contrast, chloro or phenoxy substituents (e.g., in compounds from and ) improve lipophilicity, enhancing antimicrobial activity .

Biological Activity: Compounds with aryloxy groups (e.g., 5-(4-chlorophenoxy) derivatives) exhibit pronounced antimicrobial and anti-inflammatory activities due to enhanced electron-withdrawing effects . The target compound’s amino-aldehyde motif is less directly bioactive but critical for synthesizing pharmacologically active heterocycles .

Synthetic Utility: The aldehyde group in this compound enables Schiff base formation, a key step in synthesizing pyrazolo-pyridines and related systems . Chloro-substituted analogs (e.g., 5-chloro-3-methyl derivatives) are preferred for nucleophilic aromatic substitution reactions .

Crystallographic and Computational Insights

- Structural Stability: The target compound’s planar pyrazole ring and hydrogen-bonding network (N–H⋯O) contribute to its crystallinity, as analyzed via SHELX and ORTEP-3 . In contrast, bulkier substituents (e.g., 3-methyl or 4-chlorophenoxy groups) introduce torsional strain, altering packing patterns .

- Electron Density Maps: Mercury software reveals that electron-withdrawing groups (e.g., Cl, NO₂) at position 5 polarize the pyrazole ring, enhancing reactivity toward electrophiles .

Actividad Biológica

5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 192.2 g/mol. The compound features a pyrazole ring with an amino group at the first position and an aldehyde group at the fourth position, which contributes to its reactivity and biological activity. It typically appears as a solid with a melting point between 132 °C and 137 °C.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to selectively inhibit certain kinases involved in cancer pathways, making it a candidate for further pharmacological exploration. Studies have demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | Compound Concentration | Inhibition (%) |

|---|---|---|

| MCF-7 | 10 µM | 75% |

| SiHa | 10 µM | 70% |

| PC-3 | 10 µM | 80% |

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory activity. Studies have reported that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study found that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

3. Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to standard antibiotics like ampicillin. For example, it demonstrated a larger inhibition zone against Klebsiella pneumoniae than ampicillin, indicating its potential as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that its interactions with biological macromolecules such as proteins and nucleic acids are crucial for its activity:

- Kinase Inhibition : The compound's ability to selectively inhibit kinases involved in tumor growth is a significant mechanism behind its anticancer properties.

- Cytokine Modulation : Its anti-inflammatory effects may stem from the modulation of cytokine production, reducing inflammation in various disease models.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound for their anticancer properties. Among them, one derivative showed remarkable activity against breast cancer cells with an IC value significantly lower than that of established chemotherapeutics .

Another study highlighted the compound's potential in treating inflammatory diseases by demonstrating substantial reductions in inflammatory markers in vitro and in vivo models .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier–Haack reaction, where a pyrazole precursor (e.g., 5-amino-1-phenyl-1H-pyrazol-5(4H)-one) reacts with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce the aldehyde group. For instance, Xu et al. (2011) used this method to synthesize a chlorinated analog, optimizing reaction temperature and stoichiometry to achieve high yields . Alternative routes involve cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by oxidation or functional group interconversion .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Single-crystal X-ray diffraction : Provides precise structural data, such as bond lengths and angles, as demonstrated in studies of related pyrazole aldehydes .

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the aldehyde proton (~9-10 ppm) and aromatic/amine functionalities .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identifies characteristic C=O (aldehyde) and N-H (amine) stretches .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations can map electron density distributions, identifying nucleophilic/electrophilic sites. Viveka et al. (2016) applied DFT to analyze the HOMO-LUMO gap and Fukui indices of a methyl-substituted pyrazole analog, correlating electronic features with experimental reactivity . Such studies guide derivatization strategies (e.g., introducing electron-withdrawing groups to enhance aldehyde electrophilicity) .

Q. What strategies address contradictions in reported biological activities of pyrazole derivatives?

Discrepancies often arise from substituent effects or assay conditions. For example:

- Functional group tuning : Replacing the aldehyde with a carboxamide or ester moiety (as in Rai et al., 2008) can alter antimicrobial efficacy due to changes in solubility or target binding .

- Systematic SAR studies : Synthesizing analogs with varying substituents (e.g., halogenation at the phenyl ring) and testing against standardized assays (e.g., MIC for antibacterial activity) clarifies structure-activity trends .

Q. How is this compound utilized as a building block in heterocyclic chemistry?

The aldehyde group serves as a versatile handle for:

- Condensation reactions : Formation of Schiff bases with amines, enabling access to imine-linked pharmacophores (e.g., hydrazone derivatives with antitumor potential) .

- Nucleophilic aromatic substitution : The electron-deficient pyrazole core allows substitution at the 4-position, as seen in Girisha et al. (2010), where chloro derivatives reacted with phenol to form ether analogs .

Methodological Considerations

Q. What experimental precautions are necessary to stabilize the aldehyde group during synthesis?

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of the aldehyde to carboxylic acid .

- Low-temperature reactions : Minimize side reactions (e.g., aldol condensation) by maintaining temperatures below 0°C during aldehyde formation .

- Protective groups : Temporarily protect the amine group (e.g., via acetylation) to avoid undesired nucleophilic attack on the aldehyde .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray analysis reveals non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize specific conformations. For example, Vinutha et al. (2014) identified intermolecular N-H···O hydrogen bonds in a chlorophenoxy analog, explaining its solid-state packing . Such data are critical for rationalizing solubility and stability differences between polymorphs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.